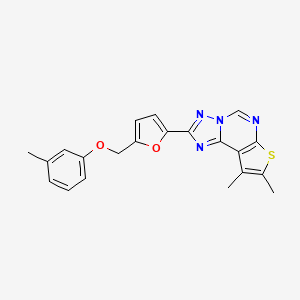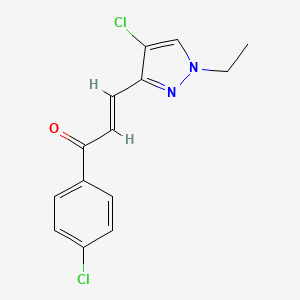![molecular formula C17H10ClF2N5O3S B14928779 (7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14928779.png)
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
The synthesis of 3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazine structure, followed by the introduction of the chlorodifluoromethyl and nitrophenyl groups. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the nitrophenyl group may interact with enzymes or receptors, modulating their activity. The triazolo[3,4-b][1,3,4]thiadiazine core can also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazine derivatives, which share the core structure but differ in their substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7-{(Z)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE sets it apart from other similar compounds, offering distinct advantages in specific applications.
Propriétés
Formule moléculaire |
C17H10ClF2N5O3S |
|---|---|
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
(7Z)-3-[chloro(difluoro)methyl]-6-methyl-7-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H10ClF2N5O3S/c1-9-14(29-16-22-21-15(17(18,19)20)24(16)23-9)8-12-6-7-13(28-12)10-2-4-11(5-3-10)25(26)27/h2-8H,1H3/b14-8- |
Clé InChI |
GFSRIKXIJGYZRV-ZSOIEALJSA-N |
SMILES isomérique |
CC\1=NN2C(=NN=C2S/C1=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)Cl |
SMILES canonique |
CC1=NN2C(=NN=C2SC1=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928696.png)
![[7-(1-ethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B14928700.png)
![5-(4-Bromophenyl)-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14928707.png)
![3-[(3-methylbenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14928713.png)
![N-cyclohexyl-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928734.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanehydrazide](/img/structure/B14928743.png)
![6-bromo-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928752.png)
![1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14928758.png)

![2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14928761.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14928773.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928783.png)
![N-(2,4-dimethylphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B14928785.png)
